Calcium dichloride dihydrate

概要

説明

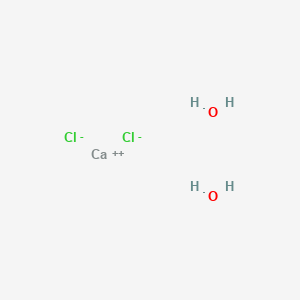

Calcium dichloride dihydrate, commonly termed calcium chloride dihydrate, is an inorganic salt with the formula CaCl₂·2H₂O. It consists of calcium cations (Ca²⁺), chloride anions (Cl⁻), and two water molecules per formula unit. Key properties include:

- Molecular weight: 147.01 g/mol .

- Appearance: White crystalline solid or granules .

- Hygroscopicity: High affinity for moisture, making it effective as a desiccant and deicing agent .

- Solubility: 1000 g/L in water at 0°C .

- Applications: Widely used in concrete acceleration, food preservation, pharmaceuticals, and deicing .

Safety considerations include skin/eye irritation risks and corrosiveness to metals. Proper handling with gloves and goggles is essential .

準備方法

Synthetic Routes and Reaction Conditions

Calcium dichloride dihydrate can be synthesized by reacting calcium carbonate with hydrochloric acid. The reaction is as follows:

CaCO3+2HCl→CaCl2+H2O+CO2

The resulting calcium chloride solution is then evaporated to obtain solid calcium chloride dihydrate .

Industrial Production Methods

Industrial production of calcium dihydrate dichloride often involves the Solvay process, where it is produced as a by-product. It can also be produced directly from limestone. The concentrated solution is cooled to form calcium chloride dihydrate crystals .

化学反応の分析

Thermal Dehydration Pathways

Calcium chloride dihydrate undergoes stepwise dehydration upon heating, forming intermediate hydrates before reaching the anhydrous state (CaCl₂). The reaction pathway and kinetics are influenced by temperature, water vapor pressure (p(H₂O)), and particle geometry .

Reaction Steps:

-

Surface Dehydration :

Initial dehydration occurs at particle surfaces, forming an anhydrous CaCl₂ (CC-AH) layer:This step accelerates under dry gas flow (e.g., N₂), which lowers p(H₂O) .

-

Intermediate Monohydrate Formation :

In the particle core, dihydrate converts to monohydrate (CaCl₂·H₂O, CC-MH) via a contracting geometry mechanism: -

Final Dehydration to Anhydrous CaCl₂ :

The monohydrate further dehydrates:

Kinetic and Thermodynamic Data:

Dissolution and Ionization:

In water, CaCl₂·2H₂O dissociates into Ca²⁺ and Cl⁻ ions, releasing hydration water:

This exothermic process (ΔHₛₒₗ ≈ −72.8 cal/g) significantly increases solution temperature .

Hydrolysis:

Under prolonged storage, aqueous solutions may undergo hydrolysis, forming trace HCl and Ca(OH)₂:

This lowers pH, necessitating fresh preparation for agricultural or laboratory use .

Carbonate Precipitation:

Reaction with K₂CO₃ yields calcium carbonate (CaCO₃) precipitate and KCl:

Key Notes :

-

The dihydrate’s water molecules are explicitly included in stoichiometry .

-

Reaction efficacy depends on ion concentration and temperature .

Phosphate Removal:

CaCl₂·2H₂O precipitates fluoride and phosphate ions from water:

Ammonia Recovery:

In a patented process, CaCl₂·2H₂O reacts with ammonium chloride (NH₄Cl) waste to recover NH₃:

Conditions :

Biomedical Use:

In ICSI (intracytoplasmic sperm injection), 5 mM CaCl₂·2H₂O supplementation improves fertilization rates by 15–20% in low-fertility cohorts, likely via calcium signaling modulation .

Phase Behavior and Stability

The CaCl₂–H₂O system exhibits complex hydrate transitions:

| Hydrate | Stability Range (°C) | p(H₂O) (kPa) | Notes |

|---|---|---|---|

| CaCl₂·6H₂O | < 29.9 | > 5.0 | Low-temperature form |

| CaCl₂·4H₂O | 29.9–45.3 | 3.0–5.0 | Metastable intermediate |

| CaCl₂·2H₂O | 45.3–176 | 0.1–3.0 | Common commercial form |

| CaCl₂·H₂O | 176–187 | < 0.1 | High-temperature hydrate |

| CaCl₂ (anhydrous) | > 187 | Near 0 | Hygroscopic solid |

科学的研究の応用

De-icing Agent

Overview : Calcium dichloride dihydrate is widely used as a de-icing agent for roads, sidewalks, and parking lots during winter. Its ability to lower the freezing point of water makes it effective in melting ice even at low temperatures.

- Mechanism : When applied, it dissolves in moisture and forms a brine that prevents ice formation down to temperatures as low as -52 °C (-62 °F) .

- Environmental Impact : It is relatively harmless to vegetation and soil compared to sodium chloride, making it a preferred choice for environmentally sensitive areas .

Drying Agent

Overview : The hygroscopic nature of this compound allows it to absorb moisture from the air, making it an effective desiccant.

- Applications :

Food Additive

Overview : this compound serves as a food additive (E509) in the food industry, where it acts as a firming agent, stabilizer, and thickener.

- Usage Examples :

Concrete Accelerator

Overview : In construction, this compound accelerates the setting time of concrete mixtures, particularly beneficial in cold weather conditions.

- Benefits :

Drilling Fluid Additive

Overview : In the oil and gas industry, this compound is utilized as an additive in drilling fluids.

- Functionality :

Livestock Industry

Overview : this compound plays a crucial role in animal husbandry by improving feed quality and safety.

- Feed Quality Improvement :

- Nutritional Benefits :

-

De-icing Application Study

- A study conducted on the effectiveness of this compound as a de-icing agent showed that it outperformed traditional sodium chloride in terms of environmental safety and efficiency at lower temperatures.

-

Concrete Acceleration Research

- Research highlighted the improved early strength gain of concrete mixtures containing this compound compared to control mixtures without it, demonstrating its utility in cold-weather construction projects.

-

Livestock Feed Quality Improvement

- A case study on livestock operations revealed that incorporating this compound into animal feed significantly reduced dust levels and improved overall feed quality, leading to better animal health outcomes.

作用機序

Calcium dichloride dihydrate dissociates in water to provide calcium and chloride ions. These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and acid-base balance in the body .

類似化合物との比較

Comparison with Other Calcium Chloride Hydrates

Calcium Chloride Anhydrous (CaCl₂)

| Property | Calcium Chloride Anhydrous | Calcium Chloride Dihydrate |

|---|---|---|

| Chemical Formula | CaCl₂ | CaCl₂·2H₂O |

| Water Content | 0% | 24.5% |

| Hygroscopicity | Extremely high | High, but lower than anhydrous |

| Solubility in Water | 745 g/100 mL (20°C) | 279 g/100 mL (20°C) |

| Applications | Deicing, dust control, drying agent | Pharmaceuticals, food additives, controlled moisture environments |

Key Differences :

- The anhydrous form is preferred for rapid moisture absorption (e.g., industrial drying), while the dihydrate is used where controlled water release is needed (e.g., IV calcium supplements) .

- Anhydrous CaCl₂ generates more heat upon dissolution due to higher ionic concentration .

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

| Property | Calcium Chloride Hexahydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Water Content | 49.3% | 24.5% |

| Melting Point | 29.9°C | 176°C (decomposes) |

| Density | 1.71 g/cm³ | 0.835 g/cm³ (dihydrate) |

| Applications | Low-temperature phase change materials, laboratory reagents | Concrete acceleration, desiccants |

Key Differences :

- The hexahydrate’s lower melting point makes it suitable for thermal energy storage, unlike the dihydrate, which decomposes at higher temperatures .

Comparison with Other Metal Dichloride Dihydrates

Magnesium Dichloride Hexahydrate (MgCl₂·6H₂O)

| Property | Magnesium Dichloride Hexahydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Water Content | 53.2% | 24.5% |

| Solubility | 542 g/L (20°C) | 1000 g/L (0°C) |

| Applications | Dust suppression, magnesium supplements | Deicing, food preservation |

| Hazards | Less corrosive, low toxicity | Corrosive to metals, skin irritant |

Key Differences :

- MgCl₂·6H₂O is less hygroscopic and safer for agricultural/biological uses, whereas CaCl₂·2H₂O is more effective in moisture-sensitive industrial processes .

Barium Dichloride Dihydrate (BaCl₂·2H₂O)

| Property | Barium Dichloride Dihydrate | Calcium Chloride Dihydrate |

|---|---|---|

| Toxicity | Highly toxic (CNS and cardiovascular effects) | Low toxicity in regulated doses |

| Solubility | 375 g/L (20°C) | 1000 g/L (0°C) |

| Applications | Laboratory reagent, fireworks | Construction, pharmaceuticals |

Key Differences :

- BaCl₂·2H₂O’s toxicity restricts its use to specialized industrial contexts, unlike CaCl₂·2H₂O’s broad commercial applications .

Research Findings and Industrial Relevance

- Concrete Acceleration : CaCl₂·2H₂O reduces setting time by 30–50% compared to anhydrous CaCl₂, which can cause rapid hardening and cracking .

- Pharmaceuticals : The dihydrate form is preferred in IV solutions due to controlled dissolution rates, minimizing hypercalcemia risks .

- DNA Storage : CaCl₂·2H₂O stabilizes DNA at 0.1 mM concentrations, outperforming MgCl₂ and LaCl₃ in maintaining structural integrity .

Q & A

Q. Basic: What are the critical physicochemical properties of calcium dichloride dihydrate for experimental design?

This compound (CaCl₂·2H₂O) is a hygroscopic, white crystalline solid with a molecular weight of 147.01 g/mol and a melting point of 175°C . Key properties include:

- Solubility : Highly soluble in water (50 g/L at 20°C, pH 4.5–8.5) .

- Purity specifications : Commercial grades typically have ≥74% CaCl₂ content, with impurities like NaCl (≤5%) and MgCl₂ (≤0.5%) .

- Hygroscopicity : Rapidly absorbs moisture, requiring airtight storage in desiccators .

Methodological Tip : Pre-dry samples at 200–300°C for anhydrous CaCl₂ preparation . Validate purity via complexometric titration (99.0–102.0% assay range) .

Q. Basic: What safety protocols are essential when handling this compound?

Hazards : Skin/eye irritation, respiratory tract inflammation upon dust inhalation, and environmental toxicity .

Protocols :

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods for powder handling to minimize aerosol exposure .

- Spill Management : Collect spills using non-sparking tools; avoid water contact to prevent exothermic reactions .

Reference : Safety Data Sheets (SDS) recommend pH-neutral disposal and avoiding reactive metals (e.g., zinc) .

Q. Basic: How is purity assessed in this compound for research applications?

Analytical Methods :

- Complexometric Titration : EDTA-based titration for Ca²⁺ quantification (99.0–102.0% accuracy) .

- Impurity Profiling : ICP-OES for Mg²⁺, Na⁺, and sulfate (≤0.05% sulfate limit) .

- pH Testing : Verify aqueous solutions (50 g/L) maintain pH 7.5–11 .

Methodological Tip : Use ACS-grade CaCl₂·2H₂O (e.g., EMSURE®) for traceable impurity limits .

Q. Advanced: How does hygroscopicity impact experimental design, and how can it be mitigated?

Challenges : Water absorption alters stoichiometry in humidity-sensitive reactions (e.g., organic synthesis).

Mitigation Strategies :

- Storage : Use desiccators with silica gel and monitor humidity via data loggers .

- In Situ Drying : Heat samples to 200°C for 2 hours pre-use to remove hydrated water .

Case Study : In protoplast fusion experiments, hygroscopicity was controlled by preparing media with 0.3% CaCl₂·2H₂O in sucrose-rich solutions to stabilize osmotic pressure .

Q. Advanced: What role does this compound play in microbial culture media?

Application : Enhances cell wall stability in Streptomyces protoplast fusion.

Protocol :

Prepare a medium with 0.3% CaCl₂·2H₂O, 20.5% sucrose, and 0.6% MgCl₂·6H₂O .

Adjust pH to 7.0–7.2 to optimize ionic strength for membrane fusion .

Centrifuge at 2,300 × g to separate mycelia .

Data Reference : Table 1 in shows 85% protoplast regeneration efficiency using this method vs. 60% in older protocols.

Q. Advanced: How can researchers resolve contradictions in stability data across studies?

Contradictions : Discrepancies in thermal stability (e.g., dehydration at 175°C vs. 200°C) .

Resolution Strategy :

- Replicate Conditions : Test decomposition points using TGA under inert gas to exclude oxidation .

- Cross-Validate Purity : Compare impurity profiles (e.g., Mg²⁺ content affects thermal behavior) .

Example : Higher Mg²⁺ (≥0.5%) lowers dehydration onset by 15°C due to eutectic effects .

Q. Advanced: How does this compound interact in aqueous solutions with biomolecules?

Mechanism : Ca²⁺ ions coordinate with carboxylate groups in proteins/polymers, altering conformation.

Methodological Insight :

- Ionic Strength Effects : At 0.3% CaCl₂·2H₂O, Ca²⁺ stabilizes DNA-protein complexes in PEG fusion buffers .

- pH Dependency : Maintain pH >7 to prevent Ca(OH)₂ precipitation .

Application : Used in lake pigment synthesis as a precipitating agent .

Key Tables Referenced :

特性

分子式 |

CaCl2H4O2 |

|---|---|

分子量 |

147.01 g/mol |

IUPAC名 |

calcium;dichloride;dihydrate |

InChI |

InChI=1S/Ca.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChIキー |

LLSDKQJKOVVTOJ-UHFFFAOYSA-L |

正規SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。